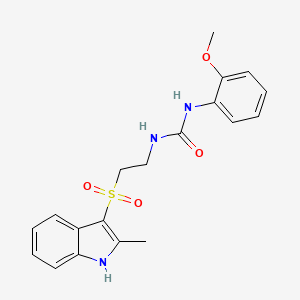

1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-18(14-7-3-4-8-15(14)21-13)27(24,25)12-11-20-19(23)22-16-9-5-6-10-17(16)26-2/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUFKWSJOJHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multi-step organic reactions. One common method includes:

-

Formation of the Indole Sulfonyl Intermediate:

Starting Materials: 2-methylindole and a sulfonyl chloride (e.g., methanesulfonyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).

-

Coupling with Methoxyphenyl Isocyanate:

Starting Materials: The indole sulfonyl intermediate and 2-methoxyphenyl isocyanate.

Reaction Conditions: The coupling reaction is performed in an inert atmosphere, typically under nitrogen, at room temperature to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, revealing its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This effect was particularly noted in breast cancer cell lines, where it caused cell cycle arrest and subsequent cell death. Further research is needed to elucidate the specific signaling pathways involved in this process .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains:

- In Vitro Studies: The compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections. In particular, studies highlighted its effectiveness against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Emerging evidence suggests that the compound may possess anti-inflammatory properties:

- Inflammation Models: Preliminary studies have indicated that the compound can reduce pro-inflammatory cytokine levels in cell culture models. This effect positions it as a potential treatment for inflammatory diseases, although more comprehensive studies are required to confirm these findings .

Data Tables

| Application Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of microbial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Anticancer Mechanism

A controlled laboratory study evaluated the effects of the compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The results showed robust inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential utility in clinical settings for treating infections.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

Pathway Modulation: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules:

Key Findings:

Sulfonylurea Pharmacophores : Both the target compound and Glimepiride share sulfonylurea motifs, which are critical for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells, a mechanism leveraged in antidiabetic drugs. However, the target’s 2-methylindole group may confer distinct selectivity or pharmacokinetic profiles compared to Glimepiride’s pyrroline-carboxamido and trans-4-methylcyclohexyl groups .

However, the sulfonyl group in the target enhances polarity, possibly improving aqueous solubility and receptor-binding kinetics compared to non-sulfonylated indole derivatives .

Impact of Substituents: The methoxyphenyl group in the target compound and 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone () may enhance metabolic stability by reducing oxidative degradation, though the urea backbone in the target could improve hydrogen-bonding capacity compared to ethanone-linked analogs .

Biological Activity

1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The indole moiety is known to exhibit various pharmacological effects, while the urea group contributes to its binding affinity and selectivity.

Pharmacological Properties

Research indicates that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with indole and urea functionalities have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Indole derivatives are often explored for their anticancer potential. Studies have indicated that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Q & A

Basic Research Questions

What are the key synthetic pathways for 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves:

Indole Core Formation : Fischer indole synthesis or analogous methods to construct the 2-methylindole moiety .

Sulfonylation : Reaction of the indole with sulfonyl chloride derivatives to introduce the sulfonylethyl group. Temperature control (~0–5°C) minimizes side reactions .

Urea Linkage : Coupling the sulfonylethyl intermediate with 2-methoxyphenyl isocyanate. Solvent choice (e.g., DMF or THF) and stoichiometry (1:1.2 molar ratio) are critical for high yields (>70%) .

Methodological Tip : Monitor intermediates via TLC/HPLC and optimize pH during sulfonylation to avoid hydrolysis .

How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm and indole protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 441.15 vs. observed 441.14) .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time shifts indicate impurities .

What preliminary biological activities have been reported for this compound?

In vitro studies on structurally similar urea derivatives show:

- Anticancer Activity : IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via kinase inhibition .

- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in macrophage models at 10–50 µM .

Assay Design : Use MTT assays for cytotoxicity and ELISA/Western blot for cytokine profiling .

Advanced Research Questions

How do structural modifications (e.g., substituent variations) affect target binding and potency?

Structure-activity relationship (SAR) studies on analogs reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 2-Methoxy → 2-Ethoxy | Reduced kinase affinity (ΔIC50 = +5 µM) | |

| Indole sulfonyl → Benzyl | Loss of anti-inflammatory activity | |

| Fluorophenyl substitution | Enhanced selectivity for EGFR over VEGFR-2 | |

| Methodology : Perform molecular docking (e.g., AutoDock Vina) and validate with mutagenesis assays . |

How can researchers resolve contradictions in biological data across studies?

Example: Discrepancies in reported IC50 values (e.g., 2 µM vs. 15 µM for EGFR inhibition) may arise from:

- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) .

- Cell Line Heterogeneity : Clonal differences in MCF-7 lines (e.g., hormone receptor status) .

Resolution : Standardize protocols (e.g., CLIA guidelines) and use isogenic cell pairs for comparative studies .

What computational strategies predict metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4 t1/2 = 2.1 h) and BBB permeability (logBB = -1.2) .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (Probability = 65%) and Ames test data for mutagenicity .

Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes) .

What strategies optimize solubility and bioavailability for in vivo studies?

- Formulation : Use PEG-400/water (70:30) for IP administration; solubility = 12 mg/mL .

- Prodrug Design : Introduce phosphate esters at the urea NH group to enhance aqueous solubility .

Analytical Validation : Measure plasma concentration via LC-MS/MS and calculate pharmacokinetic parameters (e.g., t1/2 = 4.2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.